Systebryl

Description

Contextualization of Systebryl within Amyloidogenesis Research

Amyloidogenesis is a multi-step process initiated by the conformational change of a precursor protein, leading to self-association and the formation of stable, ordered aggregates researchgate.netfrontiersin.org. Different proteins are involved in various types of amyloidosis, such as immunoglobulin light chains in AL amyloidosis and serum amyloid A protein in AA amyloidosis nih.gov. The resulting amyloid fibrils are highly stable and resistant to degradation, contributing to their persistence in tissues frontiersin.org.

Research into amyloidogenesis encompasses understanding the factors that trigger protein misfolding, the intermediate species formed during aggregation (which are often considered highly toxic), and the structural characteristics of the mature fibrils cam.ac.ukresearchgate.netnih.govscitechdaily.com. Academic investigations in this field seek to identify compounds that can interfere with amyloid formation at different stages, potentially by stabilizing the precursor protein, inhibiting aggregation, or promoting the clearance of existing aggregates ki.sed-nb.info.

This compound is being investigated as a compound that may intervene in the amyloidogenesis pathway by directly interacting with amyloid deposits biospace.comfirstwordpharma.com. Its proposed mechanism involves the disaggregation and clearance of pre-existing amyloid fibrils biospace.comfirstwordpharma.com. This places this compound research within the domain of therapeutic strategies aimed at reducing the amyloid load in affected tissues, a distinct approach compared to methods focused solely on preventing initial protein misfolding or synthesis.

Rationale for Advanced Academic Investigation of this compound

The rationale for the advanced academic investigation of this compound stems from research findings indicating its ability to modulate the aggregation of amyloidogenic proteins and facilitate the removal of amyloid deposits amyloid-geramy.defirstwordpharma.com. Studies have shown that this compound can influence the aggregation of patient-derived amyloid and recombinant immunoglobulin light chains, which are the precursor proteins in AL amyloidosis amyloid-geramy.de. This suggests a direct interaction or effect of this compound on the aggregation process of these specific amyloidogenic proteins.

Furthermore, investigations utilizing animal models of systemic AA amyloidosis have provided key data supporting the academic interest in this compound. These studies have demonstrated that administration of this compound can lead to a marked prevention of AA amyloid fibril formation. More significantly, research has indicated a substantial reduction and clearance of pre-existing AA amyloid fibril deposits in target organs such as the kidney, liver, and spleen in these animal models firstwordpharma.com. The observed clearance rates in these studies, ranging from 50% to 80%, highlight the potential of this compound to actively promote the removal of accumulated amyloid, which is a critical challenge in treating established amyloidosis firstwordpharma.com.

These findings provide a strong basis for continued academic investigation into the precise molecular mechanisms by which this compound interacts with amyloid fibrils, promotes their disaggregation, and facilitates their clearance. Understanding these mechanisms at a fundamental level is crucial for evaluating the compound's potential and informing future research directions in the field of amyloidogenesis.

Here is a summary of key research findings related to this compound's effects on amyloid:

| Amyloid Type Affected | Observed Effect(s) | Research Context |

| Patient-derived amyloid | Modulates aggregation | In vitro studies amyloid-geramy.de |

| Recombinant immunoglobulin light chain | Modulates aggregation | In vitro studies amyloid-geramy.de |

| AA amyloid fibrils | Prevents formation, Reduces and clears pre-existing deposits (50-80% clearance) | Animal model of systemic AA amyloidosis firstwordpharma.com |

These findings underscore the academic interest in this compound as a compound with the capacity to interfere with amyloid aggregation and promote the resolution of existing amyloid deposits.

Structure

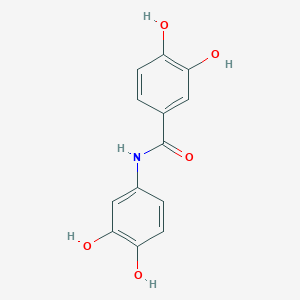

2D Structure

3D Structure

Properties

CAS No. |

633700-15-9 |

|---|---|

Molecular Formula |

C13H11NO5 |

Molecular Weight |

261.23 g/mol |

IUPAC Name |

N-(3,4-dihydroxyphenyl)-3,4-dihydroxybenzamide |

InChI |

InChI=1S/C13H11NO5/c15-9-3-1-7(5-11(9)17)13(19)14-8-2-4-10(16)12(18)6-8/h1-6,15-18H,(H,14,19) |

InChI Key |

XIKSEDLKDYKPTO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)NC2=CC(=C(C=C2)O)O)O)O |

Origin of Product |

United States |

Preclinical Mechanistic Studies of Systebryl

In Vitro Elucidation of Systebryl's Molecular Mechanisms

In vitro studies provide a controlled environment to dissect the direct molecular interactions between this compound and the proteins involved in amyloid formation and deposition. These studies are essential for identifying the specific targets and pathways modulated by the compound.

This compound's Inhibition of Amyloid Fibril Formation: Mechanistic Insights

Amyloid fibril formation is a complex process involving the misfolding and aggregation of normally soluble proteins merckmanuals.com. This process typically follows a nucleation-dependent polymerization mechanism, including stages of nucleation and elongation mdpi.com. Inhibiting the formation of these fibrils is a key strategy in preventing disease progression nih.gov.

Research indicates that this compound causes a marked prevention of AA amyloid fibril formation firstwordpharma.com. While the precise molecular steps of this inhibition have not been detailed in the provided information, potential mechanisms for inhibiting fibril formation by small molecules can include binding to monomeric proteins, capping the ends of growing fibrils, or interacting with the surface of oligomers to prevent nucleation nih.gov. Aromatic interactions have also been identified as important in amyloid formation and are being explored for developing inhibitors nih.gov. This compound's chemical structure, N-(3,4-dihydroxyphenyl)-3,4-dihydroxybenzamide, contains aromatic rings idrblab.net. Further in vitro studies would be required to fully elucidate how this compound's structure facilitates the inhibition of amyloid fibril formation, particularly for AA amyloid, which is derived from Serum Amyloid A (SAA) protein nih.gov.

This compound's Mechanisms of Pre-existing Amyloid Deposit Clearance

Beyond preventing new fibril formation, the clearance of existing amyloid deposits is critical for restoring organ function in amyloidosis ucl.ac.uk. This compound is believed to disaggregate and cause the clearance of AL amyloid deposits biospace.com. Furthermore, studies in an animal model of systemic AA amyloidosis demonstrated a marked reduction and clearance of pre-existing AA amyloid fibril deposits firstwordpharma.com.

The mechanism by which this compound facilitates the clearance of existing deposits is a key area of investigation. While specific details for this compound's disaggregation mechanism are not provided, general mechanisms for amyloid clearance can involve the action of immune cells like macrophages and neutrophils, potentially enhanced by therapeutic agents prothena.comnih.gov. Antibody-mediated phagocytosis has been shown to promote the clearance of insoluble amyloid fibrils for other investigational drugs prothena.com. Small molecules can also directly interact with and disaggregate preformed amyloid fibrils in vitro frontiersin.org. The extent to which this compound directly disaggregates fibrils versus facilitating their removal by cellular mechanisms would require further detailed in vitro and in vivo studies.

Molecular-Level Interactions of this compound in Amyloidogenesis Models

Understanding the molecular interactions of this compound with amyloidogenic proteins and associated molecules is vital for a complete mechanistic picture. This compound is listed as an inhibitor of Amyloid beta A4 protein (APP) in one database idrblab.net. However, its primary reported application is in systemic AL and AA amyloidosis, involving immunoglobulin light chains and Serum Amyloid A (SAA), respectively biospace.comfirstwordpharma.comnih.gov.

Amyloidogenesis involves complex molecular interactions, including hydrophobic interactions, electrostatic interactions, and hydrogen bonding, which contribute to fibril stability mdpi.comfrontiersin.org. Small molecules can influence these interactions, either inhibiting or enhancing amyloid formation depending on their binding affinity and mechanism mdpi.com. The interaction of amyloidogenic proteins with extracellular matrix components, such as proteoglycans, is also considered important in in vivo amyloidogenesis frontiersin.org.

While the precise molecular targets and binding interactions of this compound with AL or AA amyloid proteins (or their precursors) are not explicitly detailed in the provided information, its ability to prevent fibril formation and clear deposits suggests it interferes with the self-assembly process and/or the stability of existing fibrils. Further research using techniques like spectroscopy, atomic force microscopy, and molecular dynamics simulations could provide detailed insights into how this compound interacts at the molecular level with AL and AA amyloid proteins to exert its effects.

In Vivo Mechanistic Assessments of this compound in Disease Models

In vivo studies using animal models are essential to evaluate the efficacy and mechanisms of potential therapies in a complex biological system that mimics human disease.

Establishment and Characterization of Animal Models for Systemic AA Amyloidosis Research with this compound

Relevant animal models are critical for studying systemic AA amyloidosis and testing therapeutic interventions like this compound. Systemic AA amyloidosis can be experimentally induced in mice using inflammatory stimuli such as casein injections, silver nitrate, or lipopolysaccharide, often in conjunction with an amyloid-enhancing factor (AEF) firstwordpharma.comnih.govbu.eduembopress.orgnih.gov. These models lead to elevated levels of Serum Amyloid A (SAA), the precursor protein for AA amyloid, and subsequent amyloid deposition in organs like the spleen, liver, and kidneys firstwordpharma.comnih.gov. Transgenic mouse models expressing human interleukin-6 have also been developed, exhibiting increased SAA concentrations and amyloid deposition nih.govnih.gov.

A relevant animal model of systemic AA amyloidosis has been utilized in the preclinical assessment of this compound firstwordpharma.com. This model demonstrated the compound's effects on both the prevention of new amyloid formation and the reduction of existing deposits in target organs firstwordpharma.com. The characterization of such models typically involves assessing the extent and location of amyloid deposition using histological staining (e.g., Congo red with polarized light) and immunohistochemistry, as well as quantifying the amyloid load in different organs merckmanuals.comnih.gov.

This compound's Influence on Amyloid Load Dynamics in Specific Organ Systems within Preclinical Models

Preclinical in vivo studies with this compound have specifically investigated its impact on amyloid load in target organs affected by systemic AA amyloidosis. In a relevant animal model, oral treatment with this compound caused a marked reduction and clearance of pre-existing AA amyloid fibril deposits in the kidney, liver, and spleen firstwordpharma.com.

While specific quantitative data points for the reduction in amyloid load across different organs were not provided in detail in the search results, the description indicates a significant effect, with clearance reported to be in the range of 50-80% firstwordpharma.com. This suggests that this compound is effective in reducing the burden of amyloid deposits in vital organs in a living system. Further detailed studies would involve quantifying the amyloid load in these organs at different time points following treatment to understand the dynamics of clearance and the dose-response relationship.

Table 1: Summary of this compound's Preclinical Findings in AA Amyloidosis Model

| Finding | In Vitro Relevance | In Vivo Observation in AA Model firstwordpharma.com |

| Prevention of Amyloid Fibril Formation | Inhibition of protein aggregation | Marked prevention of AA amyloid fibril formation |

| Clearance of Pre-existing Amyloid Deposits | Disaggregation of fibrils | Marked reduction and clearance of pre-existing AA amyloid deposits |

| Impact on Organ Amyloid Load | Not directly assessed in vitro | Reduction/clearance in kidney, liver, and spleen (50-80%) firstwordpharma.com |

Table 2: Chemical Identifiers for this compound

| Identifier | Value | Source |

| Chemical Formula | C₁₃H₁₁NO₅ | idrblab.netrrscientific.com |

| Molecular Weight | 261.23 | idrblab.netrrscientific.com |

| IUPAC Name | N-(3,4-dihydroxyphenyl)-3,4-dihydroxybenzamide | idrblab.net |

| Canonical SMILES | C1=CC(=C(C=C1C(=O)NC2=CC(=C(C=C2)O)O)O)O | idrblab.netrrscientific.com |

| InChI | InChI=1S/C13H11NO5/c15-9-3-1-7(5-11(9)17)13(19)14-8-2-4-10(16)12(18)6-8/h1-6,15-18H,(H,14,19) | idrblab.net |

| InChIKey | XIKSEDLKDYKPTO-UHFFFAOYSA-N | idrblab.net |

| CAS Number | 633700-15-9 | idrblab.netrrscientific.com |

| PubChem CID | 10038269 | idrblab.net |

| UNII | YI3H6V056C | idrblab.net |

| DrugBank ID | DB18298 | idrblab.net |

| TTD ID | D08QDF | idrblab.net |

Synthetic Methodologies and Chemical Derivatization of Systebryl

Advanced Chemical Synthesis Pathways for Systebryl

The synthesis of compounds structurally related to this compound, which are characterized by a hydroxamic acid functional group, can be approached through several advanced synthetic pathways. A common strategy involves a multi-step process beginning with readily available starting materials.

One plausible synthetic route to N-hydroxy-4-[(2-phenylacetyl)amino]benzamide, the putative chemical structure of this compound, commences with 4-aminobenzoic acid. The synthesis can be described in the following key stages:

Acylation of the Amino Group: The initial step involves the acylation of the amino group of 4-aminobenzoic acid. This is typically achieved by reacting it with phenylacetyl chloride. This reaction forms the amide bond, resulting in the intermediate N-(2-phenylacetyl)-4-aminobenzamide.

Formation of the Hydroxamic Acid: The carboxylic acid moiety of the intermediate is then converted into a hydroxamic acid. A common method for this transformation is the reaction with hydroxylamine (B1172632) hydrochloride in the presence of a base, such as sodium acetate. This step yields the final N-hydroxy-4-[(2-phenylacetyl)amino]benzamide.

Alternative advanced methodologies for the synthesis of hydroxamic acids from carboxylic acids include the use of coupling agents. One such method involves the activation of the carboxylic acid with N,N'-carbonyldiimidazole (CDI), followed by reaction with hydroxylamine hydrochloride. This approach is known for its operational simplicity and often results in good yields and high purity of the final product tandfonline.com. Another technique utilizes 1-Propanephosphonic acid cyclic anhydride (B1165640) (T3P) to promote the formation of hydroxamic acids from carboxylic acids organic-chemistry.org.

The table below summarizes a potential synthetic pathway for a this compound-related compound.

| Step | Reactants | Reagents/Conditions | Product |

| 1 | 4-aminobenzoic acid, Phenylacetyl chloride | Acylation | N-(2-phenylacetyl)-4-aminobenzamide |

| 2 | N-(2-phenylacetyl)-4-aminobenzamide | Hydroxylamine hydrochloride, Base | N-hydroxy-4-[(2-phenylacetyl)amino]benzamide |

Strategies for Chemical Derivatization of this compound for Research Applications

Chemical derivatization is a critical process in medicinal chemistry and drug discovery, allowing for the modification of a lead compound to explore its structure-activity relationship (SAR), improve its physicochemical properties, or introduce labels for biological assays. For a compound like this compound, derivatization strategies would likely focus on its key functional groups: the hydroxamic acid, the secondary amide, and the phenyl rings.

Derivatization of the Hydroxamic Acid Group:

O-Alkylation/Acylation: The hydroxyl group of the hydroxamic acid can be alkylated or acylated to produce ethers or esters. This modification can influence the compound's ability to chelate metal ions, which is often a key aspect of the biological activity of hydroxamic acids.

N-Alkylation/Acylation: The nitrogen of the hydroxamic acid can also be a target for derivatization, leading to N-substituted analogs.

Modification of the Amide Linkage:

The secondary amide provides a site for N-alkylation. Introducing different alkyl or aryl groups at this position can alter the molecule's conformation and its interactions with biological targets.

Substitution on the Phenyl Rings:

Aromatic Substitution: The two phenyl rings in the putative structure of this compound offer numerous positions for the introduction of various substituents. Electrophilic aromatic substitution reactions can be employed to add groups such as halogens, nitro groups, or alkyl groups. These modifications can significantly impact the electronic properties and steric profile of the molecule.

Suzuki and Sonogashira Coupling: For more complex modifications, palladium-catalyzed cross-coupling reactions like the Suzuki or Sonogashira reactions can be used to introduce new aryl or alkynyl groups, respectively.

The following table outlines potential derivatization strategies for research applications.

| Target Functional Group | Derivatization Strategy | Potential Research Application |

| Hydroxamic Acid | O-alkylation, O-acylation | Modulate metal-chelating properties, investigate prodrug strategies |

| Secondary Amide | N-alkylation | Explore conformational effects on biological activity |

| Phenyl Rings | Electrophilic Aromatic Substitution, Cross-coupling Reactions | Investigate structure-activity relationships, improve pharmacokinetic properties |

Methodologies for Purification and Characterization of Research-Grade this compound and its Analogs

The purification and characterization of research-grade this compound and its analogs are essential to ensure their identity, purity, and stability for use in scientific investigations. A combination of chromatographic and spectroscopic techniques is typically employed.

Purification Methodologies:

Crystallization: This is a fundamental technique for purifying solid compounds. The choice of solvent is critical for obtaining high-purity crystals.

Column Chromatography: Silica gel column chromatography is a widely used method for the purification of organic compounds. The polarity of the solvent system is optimized to achieve separation of the desired compound from impurities and reaction byproducts.

High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC is often the method of choice. Both normal-phase and reverse-phase HPLC can be utilized depending on the polarity of the compound.

Characterization Techniques:

A suite of analytical methods is used to confirm the structure and purity of the synthesized compounds.

| Analytical Technique | Information Obtained |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | |

| ¹H NMR | Provides information about the number and chemical environment of protons, confirming the presence of key structural features. |

| ¹³C NMR | Determines the number and types of carbon atoms in the molecule. |

| Mass Spectrometry (MS) | |

| High-Resolution Mass Spectrometry (HRMS) | Provides the exact mass of the molecule, allowing for the determination of its elemental composition. |

| Infrared (IR) Spectroscopy | Identifies the presence of key functional groups, such as the carbonyl (C=O) of the amide and hydroxamic acid, and the N-H and O-H bonds. |

| Elemental Analysis | Determines the percentage composition of elements (carbon, hydrogen, nitrogen) in the compound, which can be compared with the theoretical values to confirm purity. |

The combination of these purification and characterization methodologies ensures that the synthesized research-grade compounds are of high quality and suitable for further biological and pharmacological evaluation.

Structure Activity Relationship Sar and Computational Chemistry of Systebryl

Qualitative Structure-Activity Relationship Investigations of Systebryl Analogs

Qualitative SAR studies involve observing how modifications to a compound's structure affect its biological activity in a descriptive manner automate.video. For a compound like this compound, with its N-(3,4-dihydroxyphenyl)-3,4-dihydroxybenzamide core, qualitative SAR investigations would typically involve synthesizing a series of related compounds (analogs) with small structural variations. These variations could include:

Modifications to the hydroxyl groups on the phenyl rings (e.g., methylation, esterification, removal).

Alterations to the amide linkage (e.g., replacing with an ester or ether, modifying the nitrogen substituent).

Substitutions on the phenyl rings at different positions (e.g., adding halogens, alkyl groups, or other functional moieties).

Changes to the central linker region.

By synthesizing these analogs and testing their inhibitory activity against APP or their effect on amyloid aggregation, researchers could qualitatively assess which parts of the this compound molecule are essential for its activity and how specific functional groups influence potency or other pharmacological properties. While specific data on such studies for this compound are not available in the search results, this general approach is standard in medicinal chemistry for lead optimization dotmatics.comautomate.videonih.gov.

Advanced Computational Approaches in this compound Research

Computational chemistry offers a range of advanced techniques to complement experimental SAR studies and gain deeper insights into the behavior of molecules like this compound at the atomic level stonybrook.eduncsu.edubristol.ac.ukucr.edu.

Molecular Docking Simulations for this compound-Biomolecule Interactions

Molecular docking simulations predict the preferred binding orientation (pose) and binding affinity of a small molecule (ligand) to a biological target (receptor), such as a protein ucr.edu. Given that this compound is suggested to inhibit Amyloid beta A4 protein (APP) idrblab.net, molecular docking could be used to:

Predict how this compound binds to the active site or an allosteric site of APP.

Identify key amino acid residues in APP that interact with this compound through hydrogen bonds, hydrophobic interactions, or electrostatic forces.

Estimate the binding energy of the this compound-APP complex.

Docking studies could help rationalize the results of SAR studies by providing a structural context for the observed activity of different this compound analogs. While specific docking studies for this compound are not detailed in the provided snippets, this is a common computational technique used to investigate ligand-target interactions ucr.edu.

Molecular Dynamics Simulations to Elucidate this compound Binding and Conformational Changes

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems over time, allowing researchers to study the flexibility of both the ligand and the receptor, the stability of the ligand-receptor complex, and the process of binding ucr.edu. For this compound interacting with APP, MD simulations could:

Assess the stability of the predicted binding pose from docking simulations.

Explore conformational changes in APP upon this compound binding.

Investigate the dynamics of water molecules and ions at the binding interface.

Estimate binding free energies, which can provide a more accurate measure of binding affinity than docking scores.

MD simulations can offer valuable insights into the molecular mechanisms underlying this compound's inhibitory activity and how structural modifications might affect the dynamic interactions with its target ucr.edu. No specific MD simulation data for this compound was found in the search results.

Theoretical Predictions of this compound's Biological Activity and Mechanistic Pathways

Beyond docking and MD, other theoretical computational approaches can be used to predict various aspects of this compound's behavior and mechanism. These can include:

Quantum Mechanics (QM) calculations: To study the electronic properties of this compound, reaction mechanisms, and potential energy surfaces involved in its interaction with the target or its metabolism ncsu.eduucr.edu.

ADME (Absorption, Distribution, Metabolism, Excretion) predictions: Computational tools can predict pharmacokinetic properties of this compound based on its structure, helping to assess its likelihood of reaching the target site and its metabolic fate.

Toxicity predictions: In silico models can predict potential toxic liabilities of this compound and its analogs based on their structural features.

These theoretical predictions, while not a replacement for experimental data, can guide the design of new this compound analogs and provide hypotheses about its biological activity and the pathways it influences ucr.edu. Specific theoretical predictions for this compound were not found in the search results.

Molecular Target Identification and Validation for Systebryl

Direct Biochemical Methods for Systebryl Target Elucidation

Direct biochemical methods aim to physically isolate and identify the protein(s) or other biomolecules that a small molecule directly interacts with. For a compound like this compound, which is hypothesized to target amyloid deposits biospace.commyeloma.org.ukfirstwordpharma.com, these methods could involve using labeled versions of this compound to bind to its target(s) in biological samples.

Techniques such as affinity chromatography or pull-down assays could be employed. In affinity chromatography, this compound (or an immobilized analog) is used as bait to capture interacting proteins from a complex mixture, such as cell lysates or tissue homogenates derived from relevant disease models (e.g., amyloid-laden tissues). nih.govthno.org The proteins that bind to this compound are then eluted and identified using techniques like mass spectrometry. This approach can directly reveal the proteins that this compound physically associates with, providing strong evidence for direct binding targets.

Another direct biochemical method is the Cellular Thermal Shift Assay (CETSA), which measures the thermal stability of a protein in the presence and absence of a ligand. Binding of a small molecule to its target protein often increases the protein's thermal stability. thno.org By incubating cell lysates or even live cells with this compound and then subjecting them to a thermal gradient, changes in the solubility of potential target proteins can be indicative of this compound binding. Proteins showing altered thermal profiles are then identified, typically by Western blot or mass spectrometry.

Genetic Interaction Approaches in Identifying this compound's Biological Targets

Genetic interaction approaches explore how the effect of a compound is modified by genetic alterations, such as gene deletions, mutations, or overexpression. This can provide insights into the biological pathways in which the compound's target functions, even if the direct target is not immediately known. genscript.comnih.govnih.govnih.gov

For this compound, genetic screens in model organisms (like yeast or cell lines) could involve testing the compound's efficacy or effect in a library of genetic mutants. nih.govnih.govbiorxiv.org For example, if a mutation in a specific gene enhances or suppresses the activity of this compound, it suggests that the gene product is functionally related to this compound's target or pathway. Synthetic lethal screening, where the combination of a compound and a genetic mutation leads to cell death, can be particularly useful in identifying genes that perform redundant functions with the compound's target or pathway. biorxiv.orgelifesciences.orgucsd.edu

By analyzing the pattern of genetic interactions, researchers can infer the biological processes influenced by this compound and narrow down the list of potential targets within those pathways. ucsd.edu Techniques like CRISPR/Cas9-based genetic screens allow for systematic perturbation of genes on a large scale, facilitating comprehensive genetic interaction mapping. biorxiv.org

Although specific genetic interaction data for this compound is not presented in the search results, this class of methods provides a powerful functional link between a compound and its biological context, complementing direct biochemical binding studies.

Computational Inference Methods for this compound Target Prediction

Computational methods play a significant role in predicting potential molecular targets for small molecules based on various data types, including chemical structure similarity, biological activity profiles, and protein interaction networks. genscript.comnih.govnih.govarxiv.orgfrontiersin.orgchemrxiv.org

For this compound (PubChem CID: 10038269) idrblab.netuni.lu, in silico approaches could involve comparing its chemical structure to libraries of compounds with known targets. Compounds with similar structures often interact with similar proteins. chemrxiv.org

Furthermore, computational methods can utilize data from high-throughput screening (HTS) experiments, if available, to build predictive models. If this compound shows a similar pattern of activity across a panel of biological assays as compounds known to target a specific protein or pathway, computational models can infer that this compound might share the same target. arxiv.orgfrontiersin.org

Network-based approaches can also be used, integrating protein-protein interaction data, pathway information, and disease associations to predict targets that are functionally relevant to the conditions this compound is intended to treat (amyloidosis). ucsd.edu The mention of Amyloid beta A4 protein (APP) as a potential target for this compound idrblab.netidrblab.netidrblab.net could potentially stem from such computational predictions or prior biological knowledge linking APP to amyloid diseases.

Computational methods provide valuable hypotheses for this compound's targets, which then require experimental validation.

In Vitro Validation Strategies for Putative this compound Targets

Once potential targets for this compound are identified through biochemical, genetic, or computational methods, rigorous in vitro validation is essential to confirm the interaction and its functional significance. genscript.comsygnaturediscovery.comddtjournal.comcellomaticsbio.comardigen.comselvita.com

For a putative target like Amyloid beta A4 protein (APP) idrblab.netidrblab.netidrblab.net, in vitro validation experiments could include:

Binding Assays: Direct binding studies, such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC), can quantitatively measure the affinity and kinetics of this compound binding to purified APP or relevant APP fragments. ddtjournal.com

Enzyme Activity Assays: If the target is an enzyme involved in APP processing or amyloid formation, in vitro enzyme assays can determine if this compound inhibits or modulates its activity. ddtjournal.comcellomaticsbio.com

Cell-Based Assays: Using cell lines or primary cells that express APP or accumulate amyloid deposits, researchers can assess the effect of this compound on APP levels, processing, or amyloid aggregation. sygnaturediscovery.comddtjournal.comcellomaticsbio.com This could involve techniques like Western blotting, ELISA, or fluorescence microscopy.

Functional Assays: Assays measuring downstream effects of target modulation can provide further validation. For example, if APP processing is inhibited, assays measuring the production of amyloid-beta peptides would be relevant.

Validation should demonstrate a clear link between this compound's interaction with the putative target and the desired biological outcome relevant to amyloidosis, such as reduced amyloid aggregation or enhanced clearance. biospace.commyeloma.org.ukfirstwordpharma.com The fact that this compound is believed to disaggregate and clear amyloid deposits biospace.commyeloma.org.ukfirstwordpharma.com suggests that in vitro assays measuring these specific activities in the presence of this compound would be crucial for validating its mechanism and target.

While detailed experimental data from these specific validation steps for this compound targeting APP or other amyloid-related proteins were not extensively found, these in vitro strategies are fundamental to confirming the biological relevance of predicted or identified targets.

Biochemical Pathway Modulation and Enzyme Interaction Studies of Systebryl

Systebryl's Modulation of Key Enzymatic Activities in Amyloidogenesis

Amyloidogenesis, the process of amyloid fibril formation, involves several enzymatic steps, particularly in the context of protein processing. For instance, in Alzheimer's disease-related amyloidogenesis, the enzymatic cleavage of Amyloid beta precursor protein (APP) by beta-secretase and gamma-secretase is critical for the generation of amyloid-beta peptides. While this compound is being developed for systemic amyloidosis and is associated with the APP target, detailed research findings specifically describing this compound's direct modulation of key enzymatic activities involved in amyloidogenesis, such as beta-secretase or gamma-secretase, were not available in the consulted sources. The precise mechanisms by which this compound may influence enzymatic activities within the amyloid pathway require further detailed investigation and reporting.

Investigation of this compound's Interactions with Relevant Proteins in Amyloid Pathways

Proteins play a central role in the development and progression of amyloid diseases, from the precursor proteins that misfold to chaperones and other proteins involved in protein processing and clearance. This compound has been associated with the Amyloid beta precursor protein (APP) as a potential target. APP itself is a cell surface receptor involved in various functions, including neurite growth, neuronal adhesion, synaptogenesis, and protein-protein interactions. idrblab.net It interacts with proteins such as APBB1-KAT5, Numb, beta-secretase, and presenilin 1. idrblab.net While the association of this compound with APP suggests a potential interaction, detailed research findings specifically elucidating the nature and extent of this compound's direct interactions with APP or other relevant proteins within amyloid pathways were not found in the provided information.

This compound's Effects on Intracellular Signaling Cascades and Protein Networks

Intracellular signaling cascades and complex protein networks are intricately involved in cellular processes affected by amyloidogenesis, including neuronal function, inflammation, and cellular stress responses. APP, for example, is known to couple to apoptosis-inducing pathways and is involved in signaling cascades related to p38 MAPK activation, leading to the internalization of amyloid-beta peptide and mitochondrial dysfunction. idrblab.net While these pathways are relevant to the context of amyloid diseases that this compound aims to treat, detailed research findings specifically outlining this compound's effects on these or other intracellular signaling cascades and protein networks were not available in the consulted sources.

Integrated Omics Profiling in Response to this compound Exposure (In Vitro and Preclinical Contexts)

Integrated omics approaches, such as transcriptomics, proteomics, and metabolomics, are valuable tools for comprehensively understanding the biological responses to drug exposure at a systems level in in vitro and preclinical settings. These studies can reveal how a compound affects gene expression, protein levels, and metabolic pathways, providing insights into its mechanism of action and potential off-target effects. Although this compound has been in late-stage preclinical development for systemic amyloidosis, detailed research findings from integrated omics profiling studies conducted in response to this compound exposure in in vitro or preclinical contexts were not found in the provided information.

Advanced Analytical Methodologies for Systebryl Research

Spectroscopic Techniques for Systebryl Quantification and Structural Analysis in Research Samples

Spectroscopy is a cornerstone of chemical analysis, providing insights into the structural features and concentration of a compound.

UV-Visible Spectroscopy: This technique is often used for the initial quantification of this compound in solution. By measuring the absorbance of light at a specific wavelength, the concentration can be determined using the Beer-Lambert law. It can also provide preliminary indications of this compound's interaction with amyloid proteins by observing shifts in the absorption spectrum.

Fluorescence Spectroscopy: If this compound possesses intrinsic fluorescent properties, this method can be a powerful tool. It is highly sensitive for quantification and can be used in binding assays with amyloid proteins. Changes in the fluorescence intensity or emission wavelength of this compound upon binding can provide data on binding affinity and kinetics.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is unparalleled for the detailed structural elucidation of small molecules like this compound in solution. 1D NMR (¹H and ¹³C) is used to confirm the chemical structure, while 2D NMR techniques can reveal through-bond and through-space correlations, confirming stereochemistry and conformational preferences.

| Technique | Application for this compound | Sample Data Output |

| UV-Visible Spectroscopy | Quantification in solution, preliminary binding assessment | Maximum absorbance wavelength (λmax), Molar extinction coefficient (ε) |

| Fluorescence Spectroscopy | High-sensitivity quantification, binding affinity studies | Excitation and emission wavelengths, Quantum yield, Binding constant (Kd) |

| NMR Spectroscopy | Definitive structural confirmation, conformational analysis | Chemical shifts (δ), Coupling constants (J), Nuclear Overhauser effects (NOEs) |

Chromatographic Methods for Purity Assessment and Isolation of this compound and Metabolites

Chromatography is essential for separating this compound from impurities and for isolating its metabolites from biological samples. libretexts.orglibretexts.orgyoutube.comnih.govyoutube.com

High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for assessing the purity of a this compound sample. nih.gov By using a stationary phase with a specific chemistry and a liquid mobile phase, components in a mixture are separated based on their differential interactions. libretexts.org A UV detector is commonly used to quantify the separated compounds. nih.gov The purity is determined by the relative area of the this compound peak compared to the total area of all peaks in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique couples the separation power of HPLC with the detection capabilities of mass spectrometry. nih.gov It is invaluable for identifying impurities and for studying the metabolic fate of this compound in biological systems.

| Method | Purpose | Key Parameters |

| HPLC | Purity assessment of synthesized this compound | Retention time (RT), Peak area, Resolution |

| LC-MS | Identification of impurities and metabolites | Retention time (RT), Mass-to-charge ratio (m/z) of parent and fragment ions |

Mass Spectrometry-Based Approaches for Precise Identification and Quantification of this compound and its Biological Interactions

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. wikipedia.org

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of this compound, which can be used to confirm its elemental composition. This is a critical step in verifying the identity of a newly synthesized compound.

Tandem Mass Spectrometry (MS/MS): In MS/MS, ions of a specific mass-to-charge ratio are selected and fragmented to produce a characteristic fragmentation pattern. researchgate.net This "fingerprint" is useful for structural elucidation and for the sensitive quantification of this compound in complex biological matrices.

Native Mass Spectrometry: This technique allows for the study of non-covalent interactions, such as the binding of this compound to amyloid proteins, under near-physiological conditions. It can provide information on the stoichiometry of the complex.

| Approach | Utility in this compound Research | Data Generated |

| HRMS | Confirmation of elemental formula | Accurate mass measurement (to <5 ppm) |

| MS/MS | Structural confirmation and quantification | Fragmentation pattern, Precursor and product ion masses |

| Native MS | Study of this compound-amyloid binding | Mass of the non-covalent complex, Binding stoichiometry |

Advanced Microscopic Techniques for Visualizing this compound-Amyloid Interactions and Cellular Localization

Microscopy techniques are vital for visualizing the effects of this compound on amyloid fibril morphology and for determining its location within cells.

Fluorescence Microscopy: If this compound or a fluorescently labeled analogue is used, fluorescence microscopy can directly visualize its binding to amyloid plaques in tissue samples or its uptake and distribution within cells.

Transmission Electron Microscopy (TEM): TEM is used to observe the ultrastructure of amyloid fibrils. nih.gov By comparing the morphology of fibrils grown in the presence and absence of this compound, its effects on fibril formation and structure can be assessed.

Atomic Force Microscopy (AFM): AFM provides high-resolution three-dimensional images of the surface of amyloid fibrils. This technique can be used to study changes in fibril morphology, such as length and diameter, induced by this compound.

| Technique | Application | Information Obtained |

| Fluorescence Microscopy | Visualization of binding to amyloid plaques and cellular uptake | Location and co-localization with cellular structures |

| TEM | Analysis of amyloid fibril ultrastructure | Fibril morphology, length, and degree of aggregation |

| AFM | High-resolution imaging of fibril surface | Topographical details of fibril structure, fibril dimensions |

Future Directions and Emerging Research Avenues for Systebryl

Development of Next-Generation Preclinical Models for Comprehensive Systebryl Evaluation

The evaluation of potential therapeutics for protein misfolding disorders heavily relies on robust preclinical models that can accurately mimic the human disease pathology and progression. Early research on this compound utilized relevant animal models of systemic AA amyloidosis, demonstrating marked prevention of amyloid fibril formation and a significant reduction and clearance (by 50-80%) of pre-existing amyloid fibril deposits following oral administration firstwordpharma.com.

Future directions in this compound research necessitate the development and application of next-generation preclinical models that offer greater complexity and physiological relevance. This could involve advanced animal models that better recapitulate the diverse organ involvement seen in systemic amyloidosis or models that allow for the study of long-term effects and potential recurrence of amyloid deposition. Furthermore, the use of induced pluripotent stem cell (iPSC)-derived models, which are being explored for other protein misfolding disorders like ALS, could provide valuable insights into the cellular mechanisms affected by this compound and allow for evaluation in human-relevant cell types drugdiscoverynews.com. These advanced models can facilitate a more comprehensive understanding of this compound's efficacy, pharmacodynamics, and potential interactions within complex biological systems before extensive human trials.

Integration of Multi-Omics Data for Holistic this compound Mechanism Elucidation

Understanding the complete mechanism by which this compound exerts its effects requires a comprehensive view of the biological system at multiple molecular levels. Multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, offer a powerful tool for achieving this holistic understanding nih.govastrazeneca.com.

While specific multi-omics studies on this compound are not detailed in the available information, future research should focus on integrating these diverse data sets to elucidate its mechanism of action comprehensively. Transcriptomic analysis could reveal how this compound influences gene expression patterns related to protein folding, degradation, and inflammatory responses. Proteomic studies could identify changes in protein levels and modifications, providing insights into how this compound affects the proteostasis network and the processing of amyloidogenic proteins. Metabolomics could help in understanding the metabolic pathways influenced by this compound treatment. By integrating these layers of data, researchers can gain a more complete picture of how this compound interacts with cellular pathways, promotes amyloid clearance, and potentially mitigates disease pathology. This integrated approach can uncover previously unknown facets of this compound's activity and identify potential biomarkers for treatment response.

Advancements in Computational Modeling for Rational this compound Design and Optimization

Computational modeling plays an increasingly vital role in modern drug discovery and development, offering capabilities for understanding biological systems, predicting drug behavior, and guiding the design of optimized compounds nih.govarxiv.org.

For this compound, advancements in computational modeling can contribute significantly to future research. Molecular modeling techniques can be used to refine understanding of how this compound interacts with amyloid fibrils or the enzymes and chaperones involved in protein handling. Quantitative structure-activity relationship (QSAR) modeling could help identify structural features of this compound that are critical for its activity, guiding the design of next-generation analogs with improved efficacy or pharmacokinetic properties. Systems biology modeling, which integrates diverse biological data, could be used to simulate the effects of this compound on complex cellular networks involved in protein misfolding and clearance. nih.govarxiv.org While the available information does not detail specific computational modeling efforts for this compound, leveraging these advanced computational approaches represents a key future direction for rational design, optimization, and a deeper understanding of its therapeutic potential.

Exploration of this compound's Mechanistic Principles in Other Protein Misfolding Disorders (Academic Focus)

Protein misfolding and aggregation are not unique to systemic amyloidosis but are common underlying mechanisms in a range of other debilitating conditions, including neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, Huntington's disease, and amyotrophic lateral sclerosis bmglabtech.comnih.govau.dkmdpi.comnih.gov. Given that this compound targets amyloid deposits and influences protein handling, exploring the applicability of its mechanistic principles in other protein misfolding disorders is a promising avenue for academic research.

Academic investigations could focus on whether the pathways modulated by this compound in systemic amyloidosis are also relevant in the context of other misfolding-related pathologies. This could involve studying the effects of this compound or compounds with similar mechanisms on the aggregation and clearance of other amyloidogenic proteins (such as amyloid-beta in Alzheimer's or alpha-synuclein (B15492655) in Parkinson's) in in vitro or preclinical models of these diseases. bmglabtech.commdpi.com Such research, while primarily academic in focus, could provide valuable insights into the broader potential of targeting protein misfolding as a therapeutic strategy and could potentially identify new applications for this compound's underlying mechanisms or inspire the development of novel compounds for other protein misfolding disorders.

Q & A

Q. How can interdisciplinary teams harmonize methodologies in this compound research spanning chemistry, biology, and AI?

- Methodological Answer: Establish shared ontologies (e.g., BioPortal) for data integration. Use collaborative platforms (e.g., Galaxy for bioinformatics) to standardize pipelines. Hold cross-disciplinary workshops to align objectives and address jargon barriers. Publish protocols in open-access repositories (e.g., Protocols.io ) for transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.